Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O3. It is a derivative of piperidine, featuring a tert-butyl ester group and a 3-aminophenoxy substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminophenol and tert-butyl piperidine-1-carboxylate as the primary starting materials.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 3-aminophenol with the piperidine-1-carboxylate under basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Types of Reactions:
Oxidation: The amino group in the compound can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are often used.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary, but generally, the compound or its derivatives may interact with enzymes, receptors, or other proteins to elicit a biological response.
Comparison with Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Tert-butyl 3-(3-aminophenoxy)azetidine-1-carboxylate
Tert-butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate
Uniqueness: The uniqueness of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate lies in its specific structural features, such as the presence of the tert-butyl ester group and the 3-aminophenoxy substituent, which can influence its reactivity and biological activity compared to similar compounds.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate (CAS No. 1464091-70-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminophenoxy group and a tert-butyl carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 250.29 g/mol. The presence of the piperidine ring is critical for its pharmacological properties, as it can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme interactions. Studies indicate that compounds with similar structures often act as inhibitors or modulators of specific enzymes or receptors, particularly in the central nervous system and cardiovascular systems.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism or signaling pathways, which can affect mood and cognitive functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antidepressant Effects : Similar compounds have shown promise in modulating serotonin and norepinephrine levels, suggesting potential antidepressant properties.
- Anti-inflammatory Activity : Some derivatives have been evaluated for their ability to reduce inflammation markers, indicating possible therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the substituents on the aromatic ring can significantly alter potency and selectivity.
Modification | Effect on Activity |
---|---|
Increasing alkyl chain length on the piperidine | Enhanced lipophilicity and potential receptor binding |
Substituting different functional groups on the aromatic ring | Varied effects on receptor selectivity and enzyme inhibition |
Case Study 1: Antidepressant Activity
A study explored the antidepressant potential of a series of piperidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant reductions in depression-like behaviors in animal models, correlating with increased serotonin levels in the brain .
Case Study 2: Anti-inflammatory Properties
Research conducted on related compounds demonstrated their effectiveness in reducing pro-inflammatory cytokines in vitro. This compound was included in these studies, showing promising results that warrant further investigation into its anti-inflammatory mechanisms .
Properties
IUPAC Name |
tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-5-8-14(11-18)20-13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRYMAUCFQPCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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